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Compound of Interest

Compound Name: Tubulin inhibitor 31

Cat. No.: B12401175 Get Quote

These application notes provide detailed information and protocols for researchers, scientists,

and drug development professionals working with "Tubulin inhibitor 31". This document

addresses two distinct compounds referred to as "Tubulin inhibitor 31" in scientific literature:

the potent hemiasterlin analog, HTI-286, and an indole-amide derivative (St. 31).

Introduction
Tubulin inhibitors are a class of microtubule-targeting agents that disrupt microtubule dynamics,

leading to cell cycle arrest and apoptosis, making them a cornerstone of cancer chemotherapy.

[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular

processes, including cell division, intracellular transport, and maintenance of cell shape.[1]

Tubulin inhibitors are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1]

Hemiasterlin (31) is a natural tripeptide isolated from marine sponges that binds to the Vinca-

peptide site of tubulin, leading to microtubule depolymerization.[2][3] Its synthetic analog, HTI-

286, is a potent inhibitor of tubulin polymerization that has demonstrated significant anti-

proliferative activity against a wide range of cancer cell lines and has the ability to circumvent

P-glycoprotein-mediated multidrug resistance.[2][3][4]

The indole-amide derivative (St. 31) is another compound identified as a tubulin inhibitor that

targets the colchicine binding site.[5] It has shown potent anticancer activities, particularly

against cholangiocarcinoma (HuCCA-1) and liver cancer (HepG2) cell lines.[5]
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Data Presentation: Cell Line Sensitivity
The following tables summarize the in vitro cytotoxic activity of HTI-286 and the indole-amide

derivative (St. 31) against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of HTI-286
HTI-286 has shown potent inhibitory effects on the growth of a diverse panel of 18 human

tumor cell lines, with a mean IC50 value of 2.5 ± 2.1 nM.[1][2][3]
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Cell Line Cancer Type IC50 (nM)

A549 Lung Carcinoma 1.2

BT-549 Breast Ductal Carcinoma 2.0

CCRF-CEM Leukemia 1.0

DLD-1 Colorectal Adenocarcinoma 2.9

DU-145 Prostate Carcinoma 2.1

GI-101A Breast Carcinoma 1.6

HCT-15 Colorectal Adenocarcinoma 3.5

HCT-116 Colon Carcinoma 1.5

HeLa Cervical Adenocarcinoma 1.8

HL-60(TB) Leukemia 1.1

HOP-92 Lung Carcinoma 2.3

HS 578T Breast Ductal Carcinoma 5.4

KB-3-1 Epidermoid Carcinoma 1.3

KB-8-5 Epidermoid Carcinoma 1.9

K-562 Leukemia 0.9

MCF7 Breast Adenocarcinoma 3.1

MDA-MB-231 Breast Adenocarcinoma 4.2

MDA-MB-435 Breast Carcinoma 6.8

NCI-H460 Lung Carcinoma 1.7

OVCAR-3 Ovarian Adenocarcinoma 2.6

PC-3 Prostate Adenocarcinoma 2.4

SK-MEL-5 Melanoma 2.0

SK-OV-3 Ovarian Adenocarcinoma 1.5
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U251 Glioblastoma 1.4

UACC-62 Melanoma 3.0

Mean ± SD 2.5 ± 2.1

Table 2: In Vitro Cytotoxicity of Indole-Amide Derivative
(St. 31)
The indole-amide derivative (St. 31) has demonstrated enhanced anticancer activity compared

to its related compound, St. 30.[5]

Cell Line Cancer Type IC50 (µM)

HuCCA-1 Cholangiocarcinoma < 0.5

HepG2 Liver Cancer < 0.5

Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Tubulin
inhibitor 31 treatment on cancer cell lines.

Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of a tubulin inhibitor on cell proliferation

using a colorimetric MTS assay.[6]

Materials:

Cancer cell lines of interest

Complete cell culture medium

Tubulin inhibitor 31 (HTI-286 or indole-amide St. 31)

96-well plates
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture

medium.[7]

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Prepare serial dilutions of the tubulin inhibitor in complete culture medium.

Remove the medium from the wells and add 100 µL of the diluted tubulin inhibitor to the

respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified 5% CO2 incubator.

Add 20 µL of MTS reagent to each well.[6]

Incubate the plate for 1 to 4 hours at 37°C.[6]

Measure the absorbance at 490 nm using a microplate reader.[7]

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide
Staining)
This protocol describes the detection of apoptosis in cells treated with a tubulin inhibitor using

flow cytometry.[8][9]

Materials:

Cancer cell lines
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Complete cell culture medium

Tubulin inhibitor 31

6-well plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[7]

Treat the cells with the desired concentrations of the tubulin inhibitor for the specified time.

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-

and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+),

and necrotic (Annexin V- and PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
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This protocol is for analyzing the cell cycle distribution of cells treated with a tubulin inhibitor by

flow cytometry.[7][10]

Materials:

Cancer cell lines

Complete cell culture medium

Tubulin inhibitor 31

6-well plates

Cold 70% ethanol

Phosphate-Buffered Saline (PBS)

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with the tubulin inhibitor as described in the apoptosis

assay protocol.

Harvest the cells by trypsinization.

Wash the cells with PBS and centrifuge.

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.

Incubate the cells on ice for at least 30 minutes.[10]

Centrifuge the fixed cells and wash twice with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at 37°C in the dark.[7]
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Analyze the samples by flow cytometry. The DNA content will allow for the quantification of

cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. aacrjournals.org [aacrjournals.org]

3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule
agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b12401175?utm_src=pdf-body-img
https://www.benchchem.com/product/b12401175?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/10797576_HTI-286_a_Synthetic_Analogue_of_the_Tripeptide_Hemiasterlin_Is_a_Potent_Antimicrotubule_Agent_that_Circumvents_P-Glycoprotein-mediated_Resistance_in_Vitro_and_in_Vivo1
https://aacrjournals.org/cancerres/article/63/8/1838/511091/HTI-286-a-Synthetic-Analogue-of-the-Tripeptide
https://pubmed.ncbi.nlm.nih.gov/12702571/
https://pubmed.ncbi.nlm.nih.gov/12702571/
https://pubmed.ncbi.nlm.nih.gov/12702571/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. [PDF] HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent
antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in
vivo. | Semantic Scholar [semanticscholar.org]

5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer
Therapy - PMC [pmc.ncbi.nlm.nih.gov]

6. broadpharm.com [broadpharm.com]

7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation
for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC
[pmc.ncbi.nlm.nih.gov]

9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

10. ucl.ac.uk [ucl.ac.uk]

To cite this document: BenchChem. [Application Notes and Protocols for Tubulin Inhibitor 31
Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401175#cell-lines-sensitive-to-tubulin-inhibitor-31-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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